Fluphenazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.90e-02 g/L

Synonyms

Canonical SMILES

fluphenazine mechanism of action dopamine receptors

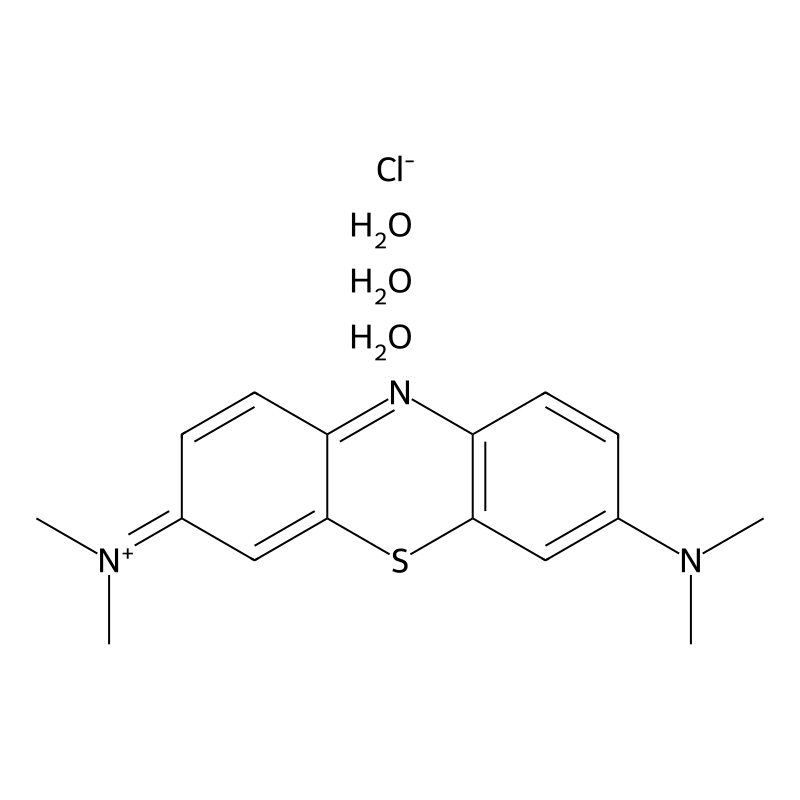

Primary Dopaminergic Mechanism

Fluphenazine is a high-potency, first-generation (typical) antipsychotic of the phenothiazine class. Its primary mechanism of action is the antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway [1] [2] [3]. By blocking these receptors, this compound reduces excessive dopaminergic neurotransmission, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions [1] [4].

Dopamine Receptor Binding Affinity

This compound has a high binding affinity for dopamine receptors. The table below summarizes its dissociation constant (Kᵢ) values, where a lower Kᵢ indicates stronger binding [5] [2] [6].

| Receptor Type | Affinity (Kᵢ in nM) | Action |

|---|---|---|

| D2 dopamine receptor | 0.50 - 0.89 nM | Antagonist [2] [6] |

| D1 dopamine receptor | 3.2 - 14.45 nM | Antagonist [2] [6] |

| D3 dopamine receptor | 1.412 nM | Not Specified [2] |

| D4 dopamine receptor | 89.12 nM | Not Specified [2] |

| D5 dopamine receptor | 95 - 2,590 nM | Not Specified [2] |

This high affinity for D2 receptors, and its broader dopaminergic activity, is visualized in the following pathway:

This compound blocks dopamine from binding to D2 receptors, reducing signaling.

Key Experimental Evidence & Protocols

The understanding of this compound's mechanism is supported by several key experimental approaches.

Radioligand Binding Studies

These experiments measure how a drug interacts directly with receptor sites.

- Objective: To determine the affinity (Kᵢ) of this compound for dopamine receptor subtypes (D1 and D2) and characterize receptor density in brain tissue [5] [7].

- Typical Protocol [5]:

- Membrane Preparation: Homogenize brain tissue (e.g., mouse striatum) and isolate synaptic membranes via centrifugation.

- Incubation: Incubate membrane preparations with a radiolabeled ligand like [³H]this compound and the test compound.

- Discrimination of Sites: Use selective antagonists (e.g., SCH-23390 for D1, spiperone for D2) to discriminate binding to specific receptor subtypes.

- Saturation Analysis: Perform to calculate receptor density (Bmax) and equilibrium dissociation constant (Kᴅ).

- Displacement Assays: Use unlabeled competing drugs to determine their potency (IC50) in displacing bound [³H]this compound, which correlates with clinical efficacy [7].

Electrophysiological Studies

These studies investigate the drug's effects on ion channels in living cells.

- Objective: To assess this compound's off-target effects on neuronal excitability by blocking voltage-gated sodium channels (Naᵥ) [6].

- Typical Protocol [6]:

- Cell Preparation: Use a suitable cell line (e.g., ND7/23 neuroblastoma-dorsal root ganglion hybrid cells) expressing target ion channels.

- Whole-Cell Voltage Clamp: Maintain the cell at a negative holding potential (e.g., -120 mV) and apply depolarizing steps to activate sodium channels.

- Drug Application: Apply this compound to the bathing solution.

- Data Analysis: Measure the reduction in peak sodium current amplitude and shifts in channel activation/inactivation properties to characterize the block.

Broader Pharmacological Profile

This compound's effects extend beyond dopamine receptors. It is pharmacologically promiscuous, and its action at other targets explains many of its side effects.

Polypharmacology at Neurotransmitter Receptors

The table below shows a selection of its binding profile at other key targets [2].

| Receptor Type | Affinity (Kᵢ in nM) | Action | Clinical Correlation |

|---|---|---|---|

| 5-HT2A (Serotonin) | 3.8 – 98 nM | Antagonist [2] | May influence mood, potential for weight gain [1]. |

| α1A (Adrenergic) | 6.4 – 9 nM | Antagonist [2] | Orthostatic hypotension, dizziness, sedation [1]. |

| H1 (Histamine) | 7.3 – 70 nM | Antagonist [2] | Sedation, weight gain [1]. |

| M1 (Muscarinic) | 1,095 – 3,236 nM | Antagonist [2] | Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention) [1]. |

Action on Ion Channels

Research shows this compound also blocks neuronal voltage-gated sodium channels (Naᵥ) [6]. This mechanism is similar to local anesthetics and may contribute to its effects in pain conditions like post-herpetic neuralgia. This Naᵥ block occurs at a lower affinity than its D2 antagonism but may still be clinically relevant due to drug accumulation in lipid-rich tissues [6].

The following diagram integrates this compound's multi-receptor activity and its downstream effects:

This compound's effects result from its action on multiple receptor systems.

Implications for Research and Development

This compound's rich pharmacology offers insights for drug discovery:

- Target Validation: Its efficacy validates D2 receptor antagonism as a potent mechanism for antipsychotic action.

- Side Effect Prediction: Its binding profile at muscarinic, adrenergic, and histaminergic receptors provides a template for understanding and predicting adverse effects of first-generation antipsychotics [1] [2].

- Repurposing Potential: Activity at novel targets (e.g., Naᵥ channel block) suggests potential for drug repurposing in non-psychiatric indications, such as neuropathic pain [6].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]

- 5. [3H]this compound Binding to Brain Membranes - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroleptic drug, this compound, blocks neuronal ... [sciencedirect.com]

- 7. Displacement of bound 14C-fluphenazine by biogenic ... [nature.com]

fluphenazine pharmacokinetics absorption distribution metabolism

Quantitative Pharmacokinetic Parameters of Fluphenazine

| Parameter | This compound Hydrochloride (Oral) | This compound Hydrochloride (IM) | This compound Decanoate (LAI, IM/Sub-Q) |

|---|---|---|---|

| Bioavailability | 2.7% (Oral) [1] | Information Missing | Information Missing |

| Time to Peak Concentration (T~max~) | 0.5 hours [2]; 2-4 hours [3] | 1.5 hours [2] | Single dose: Within 24 hours [4]; 1-8 hours post-injection with high inter-patient variability [4] Steady-state: Profile determined by slow absorption [5] | | Elimination Half-Life (t~½~) | 14-16 hours [6] | 6-10 days [6] | Single dose: 6.8-9.6 days [7] Multiple doses: 14.3 days (mean) [7] Apparent half-life: ~7-10 days [1] | | Therapeutic Reference Range | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | | Protein Binding | Information Missing | Information Missing | Information Missing | | Time to Steady State | Governed by elimination half-life | Governed by elimination half-life | 4-6 weeks (due to flip-flop kinetics) [7] | | Primary Metabolic Pathways | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | | Excretion | Urine and feces [1] | Urine and feces [1] | Urine and feces [1] |

Detailed Experimental Protocols and Methodologies

The quantitative data in the table above are derived from specific clinical and analytical studies. Here are the methodologies for key experiments:

- GC/MS Bioequivalence Study (1992): A clinical trial used gas chromatography/mass spectrometry (GC/MS) detection to establish the steady-state pharmacokinetic profile of this compound decanoate [5]. The study employed a two-way crossover design in 16 stable outpatients to compare the bioavailability of 10 mg/ml and 25 mg/ml formulations. Key measured parameters included Area Under the Curve (AUC) and maximum serum concentration (C~max~). This method is noted for its high sensitivity in measuring subnanomolar plasma concentrations [5].

- Pharmacokinetic Analysis of LAI Formulations: Research on Long-Acting Injectable (LAI) antipsychotics outlines that their unique "flip-flop" kinetics must be characterized by measuring the apparent half-life, which is driven by the slow absorption from the injection site [7] [8]. Time to steady-state for these formulations is a function of the absorption rate, not elimination [7].

Metabolism and Disposition Pathways

This compound is extensively metabolized in the liver, and its disposition can be visualized through the following pathway:

This compound Metabolism and Excretion Pathway

- Key Metabolic Enzymes: this compound is a major substrate of the cytochrome P450 enzyme CYP2D6 [6]. It also undergoes metabolism via other pathways, including sulfoxidation and N-dealkylation [3].

- Active Metabolites: The binding affinity of two this compound metabolites has been studied, indicating they may contribute to the drug's overall pharmacological profile [9].

- Excretion Routes: The drug and its metabolites are eliminated via both urine and feces [1].

Key Technical and Clinical Considerations

- "Flip-Flop" Kinetics in LAIs: For this compound decanoate, the absorption rate constant is slower than the elimination rate constant [7]. This results in "flip-flop" kinetics, where the observed half-life reflects the absorption process, and the time to reach steady-state is a function of this slow absorption from the injection site [8].

- Factors Influencing Pharmacokinetics: Cigarette smoking is associated with a 2.33-fold increase in the clearance of this compound decanoate [7]. As a CYP2D6 substrate, the drug's metabolism is susceptible to pharmacogenetic variations and drug-drug interactions with inhibitors or inducers of this enzyme [6] [8].

References

- 1. 氟奋乃静 - 维基百科 [zh.wikipedia.org]

- 2. This compound: uses, dosing, warnings, adverse events, ... [medcentral.com]

- 3. 氟奋乃静_抗精神分裂症药 [hnysfww.com]

- 4. Should we be Prescribing this compound Long-Acting ... [link.springer.com]

- 5. The determination of the steady-state pharmacokinetic profile of... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of the depot antipsychotics [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Characteristics of Long-Acting Injectable ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound - an overview [sciencedirect.com]

Mechanism of Action and Receptor Profile

Fluphenazine hydrochloride exerts its antipsychotic effects primarily through potent antagonism of postsynaptic dopamine D2 receptors in the brain's mesolimbic pathway. This action reduces positive psychotic symptoms like hallucinations and delusions [1] [2]. Its effects on other receptor systems contribute to both its therapeutic actions and side effect profile.

The diagram below illustrates the primary signaling pathway and receptor interactions:

This compound's primary antipsychotic effect comes from dopamine D2 blockade, while interactions with other receptors cause key side effects [1] [3] [2].

The quantitative receptor binding profile reveals its high affinity for D2 receptors, which underpins its classification as a high-potency antipsychotic [3]:

| Receptor Target | Action | Affinity (Ki, nM) | Clinical Correlation |

|---|---|---|---|

| D2 Dopamine | Antagonist | 0.50 - 0.89 [3] | Primary therapeutic effect; also causes extrapyramidal symptoms (EPS) and prolactin elevation [1]. |

| 5-HT2A Serotonin | Antagonist | 3.8 - 98 [3] | May modulate antipsychotic effect and reduce EPS risk [2]. |

| α1 Adrenergic | Antagonist | 6.4 - 13 [3] | Orthostatic hypotension, dizziness, sedation [1]. |

| H1 Histamine | Antagonist | 7.3 - 70 [3] | Sedation and weight gain [1]. |

| M1 Muscarinic | Antagonist | 1,095 - 3,236 [3] | Anticholinergic effects: dry mouth, blurred vision, constipation, urinary retention [1]. |

Pharmaceutical Formulations and Synthesis

This compound hydrochloride is available in multiple formulations to suit different therapeutic needs, from acute management to long-term maintenance [1].

| Formulation | Typical Dosing | Half-life / Dosing Interval | Key Characteristics |

|---|---|---|---|

| Oral Tablets | 2.5 - 40 mg/day, divided [1] | ~15-16 hours [1] | Available in 1 mg, 2.5 mg, 5 mg, and 10 mg strengths [1] [4]. |

| Short-Acting IM Injection | 1.25 - 10 mg/day [1] | Every 6-8 hours [1] | For rapid control of acute agitation [1]. |

| Long-Acting Depot (Decanoate) | 12.5 - 100 mg [1] | Every 2-4 weeks (Half-life: 14-100 days) [1] [3] | For maintenance therapy in patients with adherence issues [1]. |

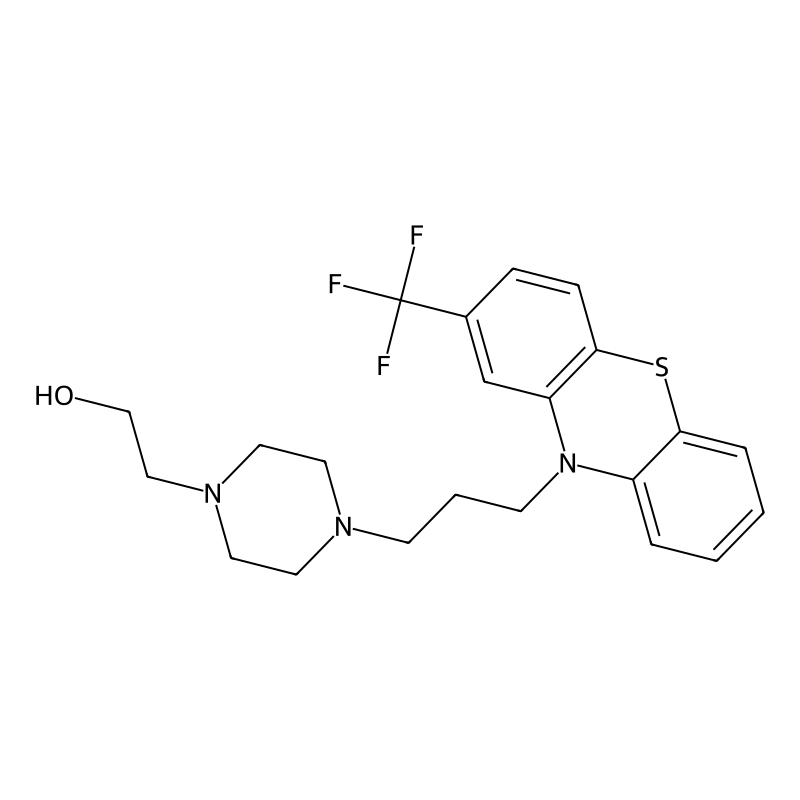

A patent (CN105153062A) describes an improved synthesis method, highlighting key steps and conditions [5]:

- Key Step 1 - Ring Formation: Condensation of flufenamic acid with sulfur and iodine in a solvent to form the 2-(trifluoromethyl)-10H-phenothiazine core structure [5].

- Key Step 2 - Alkylation: Reacting the phenothiazine intermediate with 1-(3-chloropropyl)-piperazine to create the side chain [5].

- Key Step 3 - Salt Formation: Final reaction with hydrogen chloride gas in a toluene/ethanol system to yield the hydrochloride salt. The patent emphasizes passing dry HCl gas into the solution for high-purity crystal formation [5].

Adverse Effects and Safety Considerations

This compound hydrochloride carries significant safety considerations that require careful monitoring [1].

- Common Side Effects: Sedation, dry mouth, blurred vision, constipation, orthostatic hypotension, dizziness, and urinary retention [1].

- Extrapyramidal Symptoms (EPS): A major concern, including akathisia, parkinsonism, acute dystonic reactions, and potentially irreversible tardive dyskinesia with long-term use [1] [3].

- Serious Adverse Effects: Neuroleptic malignant syndrome (NMS), leukopenia/agranulocytosis, ECG abnormalities (QT prolongation), and elevated prolactin levels [1].

- Contraindications & Warnings:

Analytical and Experimental Protocols

Therapeutic Drug Monitoring: While not routine, the therapeutic reference range for this compound is 1 to 10 ng/mL [1]. Monitoring should include:

- Clinical Tools: Abnormal Involuntary Movement Scale (AIMS) for assessing tardive dyskinesia and EPS [1].

- Laboratory Tests: Baseline and periodic ECG, complete blood count (CBC), liver function tests (LFTs), and metabolic panels [1].

- Drug Interactions: this compound is a major substrate of CYP2D6 and a weak inhibitor of CYP2C9 and CYP2E1 [1].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound [en.wikipedia.org]

- 4. This compound Hydrochloride Tablets 2025-2033 Overview [archivemarketresearch.com]

- 5. CN105153062A - Preparation method of permitil [patents.google.com]

Comprehensive Clinical Pharmacology of Fluphenazine in Schizophrenia: Technical Guide for Researchers

Drug Profile and Introduction

Fluphenazine is a high-potency typical antipsychotic medication from the phenothiazine class that has been used in clinical practice since 1959 for the management of schizophrenia and related psychotic disorders. As a first-generation antipsychotic, it primarily exerts its therapeutic effects through dopamine D2 receptor antagonism in mesolimbic pathways, which correlates with its efficacy against positive symptoms of schizophrenia such as hallucinations, delusions, and disorganized thinking. This compound is available in multiple formulations including oral tablets, short-acting intramuscular injections for acute agitation, and long-acting depot injections (decanoate and enanthate esters) for maintenance therapy in patients with adherence challenges. The depot formulations represent a significant advancement in the long-term management of chronic schizophrenia, with the decanoate ester typically administered every 2-4 weeks, providing sustained therapeutic coverage while minimizing peak-trough fluctuations seen with oral dosing [1] [2].

The clinical use of this compound has declined in recent decades with the advent of second-generation antipsychotics that generally demonstrate improved extrapyramidal side effect profiles, though it remains an important therapeutic option, particularly in resource-limited settings and for patients who require guaranteed medication delivery via long-acting formulations. According to current clinical evidence, this compound demonstrates comparable efficacy to lower-potency antipsychotics like chlorpromazine for positive symptoms of schizophrenia, though it may be less effective for negative symptoms such as avolition, blunted affect, and social withdrawal. The drug carries black-box warnings for increased mortality in elderly patients with dementia-related psychosis and the potential for severe, sometimes irreversible movement disorders including tardive dyskinesia, necessitating careful risk-benefit analysis in treatment selection [1] [3] [4].

Mechanism of Action

Receptor Binding Profile

This compound's therapeutic efficacy and side effect profile are directly linked to its receptor interaction profile, characterized by potent dopamine D2 receptor antagonism with additional activity at various other neurotransmitter systems. The drug binds with high affinity to postsynaptic dopamine D2 receptors in the mesolimbic pathway, which is considered its primary mechanism for reducing positive symptoms of psychosis. Beyond dopamine receptor blockade, this compound exhibits significant binding to serotonergic (5-HT2A), adrenergic (α1), histaminergic (H1), and muscarinic cholinergic receptors, which collectively contribute to both its therapeutic and adverse effect profile [1] [2].

Table 1: Receptor Binding Profile of this compound

| Receptor Type | Affinity (Ki in nM) | Pharmacological Action | Clinical Correlation |

|---|---|---|---|

| Dopamine D2 | 0.50-0.89 | Antagonist | Antipsychotic efficacy; EPS; prolactin elevation |

| Dopamine D1 | 14.45 | Antagonist | Limited clinical significance |

| 5-HT2A | 3.8-98 | Antagonist | Potential modest benefits for negative symptoms |

| α1-adrenergic | 6.4-13 | Antagonist | Orthostatic hypotension, dizziness |

| Histamine H1 | 7.3-70 | Antagonist | Sedation, weight gain |

| Muscarinic M1 | 1,095-3,236 | Antagonist | Anticholinergic effects (dry mouth, constipation, blurred vision) |

The high potency of this compound at D2 receptors (approximately 10-50 times greater than chlorpromazine) translates to effective antipsychotic action at relatively low milligram doses but also increases the risk of extrapyramidal symptoms (EPS) such as dystonia, parkinsonism, and akathisia. Additionally, the blockade of dopamine receptors in the tuberoinfundibular pathway leads to hyperprolactinemia, which can manifest clinically as galactorrhea, gynecomastia, menstrual irregularities, and sexual dysfunction. The drug's effect on various receptor systems underscores the importance of understanding its comprehensive pharmacological profile rather than viewing it solely through its dopaminergic actions [1] [2].

Signaling Pathways and Neurotransmitter Systems

This compound's primary mechanism involves dopaminergic pathway modulation, particularly through antagonism of D2 receptors in the mesolimbic system, which is hyperactive in psychosis, thereby reducing positive symptoms. Simultaneously, its action in the nigrostriatal pathway accounts for extrapyramidal side effects, while tuberoinfundibular pathway effects cause hyperprolactinemia. The mesocortical pathway effects may contribute to both therapeutic and adverse cognitive and negative symptom effects. Beyond dopamine, this compound's serotonergic antagonism at 5-HT2A receptors may provide modest benefits for negative symptoms and reduce EPS liability compared to drugs without this activity, though to a lesser extent than atypical antipsychotics specifically designed with this receptor profile [1] [2].

The following diagram illustrates this compound's primary mechanism of action and effects on different dopaminergic pathways:

This compound's adrenergic antagonism at α1 receptors contributes to cardiovascular effects such as orthostatic hypotension, reflex tachycardia, and dizziness, particularly during initial treatment or dose escalation. The antihistaminic properties at H1 receptors result in sedative effects, which can be beneficial for agitated patients but problematic for those requiring alertness, while anticholinergic activity at M1 receptors produces typical side effects like dry mouth, constipation, urinary retention, and blurred vision, though these are less pronounced than with lower-potency phenothiazines [1] [4].

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of this compound varies significantly between formulations, with important implications for dosing strategies and clinical application. Oral this compound demonstrates poor and variable bioavailability of approximately 2.7%, reaching peak plasma concentrations within 2 hours after ingestion. By contrast, the short-acting intramuscular formulation achieves more rapid and complete absorption, making it suitable for managing acute agitation in psychiatric emergencies. The long-acting depot esters (decanoate and enanthate) are formulated in sesame oil and administered via intramuscular or subcutaneous injection, creating a medication reservoir that slowly releases the active drug over extended periods, typically 2-4 weeks depending on the ester and dosage [1] [2].

Table 2: Pharmacokinetic Parameters of this compound Formulations

| Formulation | Bioavailability | Tmax (Peak Concentration) | Half-life | Time to Steady State |

|---|---|---|---|---|

| Oral | 2.7% | ~2 hours | 14-16 hours | 3-4 days |

| Short-acting IM | Higher than oral | <1 hour | 6-10 days | Not applicable |

| Decanoate depot | ~70% of IM | 1-8 hours (initial); 1-2 days (sustained) | 14-100 days | 2-4 months |

| Enanthate depot | Similar to decanoate | 2-3 days | 4 days (reported) | 6-8 weeks |

Following administration of This compound decanoate, plasma concentrations typically exhibit a biphasic pattern characterized by an initial rapid rise to a peak within 1-8 hours, followed by a decline over the next 12-36 hours to a stable plateau that persists until the next injection. This pharmacokinetic profile confirms the steady release of this compound from the depot site over the dosing interval. Research has demonstrated that this compound remains measurable in plasma throughout the entire dosing interval, supporting its utility as a maintenance therapy. The drug's extensive tissue distribution and high protein binding contribute to its complex pharmacokinetic behavior and the prolonged detection of therapeutic concentrations despite relatively short elimination half-lives for the parent drug [5] [6] [2].

Metabolism, Elimination, and Drug Interactions

This compound undergoes hepatic metabolism primarily via the cytochrome P450 system, with CYP2D6 being the major isoenzyme responsible, though the complete metabolic pathway remains incompletely characterized. The drug does not appear to have active metabolites with significant pharmacological activity, which simplifies its pharmacokinetic profile compared to some other antipsychotics. Elimination occurs through both renal and fecal routes, with unchanged drug and metabolites excreted in urine and feces. Considerable interindividual variability exists in plasma concentrations achieved with equivalent doses, reflecting genetic polymorphisms in metabolic enzymes, particularly CYP2D6, as well as differences in absorption and distribution [1] [2].

This compound functions as a major substrate of CYP2D6 and a weak inhibitor of CYP2C9 and CYP2E1 systems, creating potential for drug-drug interactions with medications that inhibit or induce these enzymes. Concomitant administration with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) may significantly increase this compound concentrations and raise the risk of adverse effects. Additionally, this compound may potentiate the effects of CNS depressants including alcohol, barbiturates, and benzodiazepines, necessitating dose adjustments and careful monitoring. The drug's anticholinergic properties can be additive with other medications possessing similar activity, potentially leading to severe constipation, urinary retention, or confusion, particularly in elderly patients [1] [3].

Therapeutic Drug Monitoring and Clinical Response

Plasma Concentrations and Clinical Correlations

Therapeutic drug monitoring of this compound, while not routinely performed in clinical practice, has established a reference range of 1-10 ng/mL for optimal clinical response, with levels below 1 ng/mL often associated with reduced efficacy and those exceeding 10 ng/mL increasing the risk of adverse effects without substantial therapeutic benefit. Research using radioimmunoassay techniques has demonstrated that this compound remains detectable in plasma throughout the dosing interval of depot formulations, with concentrations showing a strong correlation with administered dose at the population level. However, considerable interindividual variability exists, with up to a four-fold difference in plasma concentrations among patients receiving identical doses, highlighting the importance of individualized treatment approaches based on clinical response and tolerability rather than dose alone [5] [1].

The relationship between plasma this compound levels and clinical outcomes appears to be curvilinear rather than linear, with an optimal therapeutic window observed between 0.2 and 2.8 ng/mL in some studies. Monitoring of plasma levels may be particularly valuable in cases of poor treatment response, suspected nonadherence with oral regimens, assessment of appropriate depot dosing intervals, or when drug interactions are suspected. During maintenance therapy with depot formulations, the trough concentration obtained just before the next injection has been shown to be a satisfactory estimate of the mean plasma level throughout the dosing interval, simplifying therapeutic monitoring in stable patients [5] [2].

Dosing Strategies and Administration Protocols

This compound dosing must be individualized based on symptom severity, treatment history, formulation selection, and patient-specific factors such as age, weight, and metabolic status. For oral administration in adults with psychosis, initial dosing typically ranges from 2.5 to 10 mg daily, divided every 6-8 hours, with a maximum recommended dose of 40 mg daily. Geriatric patients or those predisposed to side effects should initiate therapy at lower doses of 1-2.5 mg daily. For acute agitation, the short-acting intramuscular formulation may be administered at doses of 1.25-10 mg, repeated every 6-8 hours as needed, though transition to oral or depot formulations should occur once symptoms stabilize [1] [3].

Long-acting depot formulations represent a cornerstone of maintenance therapy for chronic schizophrenia, with this compound decanoate initiated at 12.5-25 mg administered intramuscularly or subcutaneously every 2-4 weeks. Dose titration should be guided by clinical response and side effect profile, with typical maintenance doses ranging from 12.5 to 100 mg. Available evidence suggests that lower doses within this range (e.g., 11.5-12.5 mg every 2 weeks) may be equally effective as higher doses for stabilization of many patients while reducing the risk of extrapyramidal symptoms and tardive dyskinesia. When initiating depot therapy following oral treatment, the oral formulation should be maintained for at least one week after the first injection to ensure adequate antipsychotic coverage during the transition period [1] [7] [2].

Clinical Efficacy Evidence

Comparative Trials and Dose-Response Relationships

Clinical studies have established that this compound demonstrates comparable efficacy to other typical antipsychotics such as chlorpromazine and haloperidol for the management of positive symptoms in schizophrenia, though it may be less effective for negative symptoms. Double-blind, comparative trials have shown similar relapse prevention and symptom control between this compound decanoate and other depot antipsychotics including flupenthixol decanoate and haloperidol decanoate over maintenance periods of up to 60 weeks. These studies have consistently demonstrated that steady-state plasma levels of both this compound and haloperidol correlate strongly with dose, supporting a concentration-dependent therapeutic effect [6] [8] [2].

A dose-reduction trial published in 1994 demonstrated the feasibility of gradually reducing relatively high doses of this compound decanoate by one-half (from approximately 23 mg to 11.5 mg every 2 weeks) in chronically impaired, unstable schizophrenic patients without increasing relapse rates or worsening clinical symptoms. This study found that extrapyramidal symptoms improved slightly in the dose-reduction group while worsening in the control group maintained on conventional doses, and tardive dyskinesia worsened in both groups but to a lesser extent in the reduced-dose cohort. These findings suggest that maintenance doses lower than conventional targets can be safely achieved through gradual reduction, potentially minimizing adverse effects while maintaining therapeutic efficacy [7].

Special Populations and Safety Considerations

Elderly patients with dementia-related psychosis represent a population for whom this compound carries significant risks, including a black-box warning regarding increased mortality. Meta-analyses of placebo-controlled trials have revealed a 1.6 to 1.7 times increased risk of death in elderly dementia patients treated with antipsychotics, with causes typically related to cardiovascular events or infections. This compound is not approved for treatment of dementia-related psychosis, and its use should be avoided in this population. In pregnancy, this compound is generally avoided, particularly during the first trimester, and caution is advised in the third trimester due to potential neonatal effects. Pediatric use has not been established, and safety and efficacy in children remain undetermined [1] [3] [4].

Table 3: Clinical Management of this compound Adverse Effects

| Adverse Effect | Incidence | Management Strategies | Prevention Approaches |

|---|---|---|---|

| Extrapyramidal Symptoms | High | Benztropine, dose reduction | Start low, go slow; use lowest effective dose |

| Sedation | Common | Evening dosing, slow titration | Monitor daytime functioning |

| Hyperprolactinemia | Very common | Dose reduction, switch to prolactin-sparing agent | Baseline and periodic prolactin monitoring |

| Anticholinergic Effects | Common | Symptomatic management | Avoid other anticholinergic drugs |

| Orthostatic Hypotension | Common (especially initial) | Hydration, slow position changes | Monitor BP initially and after dose changes |

| Tardive Dyskinesia | Cumulative risk (5% per year) | Consider dose reduction/ discontinuation | Regular AIMS monitoring; lowest effective dose |

| Neuroleptic Malignant Syndrome | Rare but serious | Immediate discontinuation, supportive care, dantrolene, bromocriptine | Patient and family education on early signs |

Experimental Protocols and Research Methodology

Plasma Level Quantification Protocols

Radioimmunoassay (RIA) methodology has been extensively used in this compound pharmacokinetic research, providing the sensitivity required to detect low nanogram-per-milliliter concentrations encountered during therapeutic use. The foundational RIA protocol for this compound quantification involves collecting blood samples in EDTA-containing tubes followed by plasma separation through centrifugation at 3000-4000 rpm for 10-15 minutes. The plasma is then stored at -20°C to -80°C until analysis. The assay employs a specific this compound antibody and tritium-labeled this compound as the competing radioligand. After incubation and separation of bound and free fractions using dextran-coated charcoal, radioactivity is measured by scintillation counting, with plasma concentrations calculated against a standard curve ranging from 0.1 to 5.0 ng/mL. This method demonstrates sufficient sensitivity to quantify this compound levels throughout the dosing interval of depot formulations, with a lower limit of quantification typically around 0.1-0.2 ng/mL [5].

More contemporary research may utilize high-performance liquid chromatography (HPLC) with mass spectrometric or electrochemical detection, offering improved specificity and potentially simpler sample preparation. These methodologies typically involve liquid-liquid extraction of this compound from alkalinized plasma using organic solvents such as hexane or ethyl acetate, followed by evaporation and reconstitution in mobile phase. Chromatographic separation is achieved using reverse-phase C18 columns with mobile phases consisting of acetonitrile or methanol and aqueous buffers, often with ion-pairing agents to improve peak shape. These methods typically demonstrate linearity across the therapeutic range (0.1-10 ng/mL), with precision values below 15% coefficient of variation and accuracy within 85-115% of nominal concentrations [5] [6].

Clinical Trial Design and Assessment Methods

Double-blind, randomized controlled trials represent the gold standard for evaluating this compound efficacy, typically employing standardized rating scales to quantify psychiatric symptoms and extrapyramidal side effects. The Brief Psychiatric Rating Scale (BPRS) and Positive and Negative Syndrome Scale (PANSS) are commonly used to assess therapeutic response, measuring positive symptoms, negative symptoms, and general psychopathology. For monitoring extrapyramidal side effects, the Simpson-Angus Scale evaluates parkinsonian symptoms, the Barnes Akathisia Rating Scale assesses drug-induced akathisia, and the Abnormal Involuntary Movement Scale (AIMS) tracks tardive dyskinesia. These instruments should be administered at baseline, during dose titration, and periodically throughout maintenance therapy to detect emerging side effects [6] [7] [8].

In depot formulation studies, pharmacokinetic sampling typically involves multiple blood draws during a dosing interval to characterize the absorption and elimination profile, with intensive sampling during the first 24-48 hours after injection to capture the initial peak, followed by periodic sampling throughout the remainder of the dosing interval (e.g., days 3, 7, 14, 21, and 28 for 4-week regimens). Prolactin response may be measured as a pharmacodynamic marker of central D2 receptor blockade, with elevations providing confirmation of adequate CNS penetration and target engagement. Research protocols should include regular safety assessments including complete blood counts to monitor for agranulocytosis, liver function tests to detect hepatotoxicity, and electrocardiograms to identify QT interval prolongation, particularly in patients with cardiac risk factors or those receiving concomitant medications that prolong cardiac repolarization [5] [6].

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a standardized research workflow for conducting pharmacokinetic studies of this compound depot formulations:

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Elixir: Package Insert / Prescribing Info this compound [drugs.com]

- 4. This compound (Prolixin): Uses & Side Effects [my.clevelandclinic.org]

- 5. Plasma this compound levels by radioimmunoassay in schizophrenic ... [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of haloperidol and this compound decanoates in... [link.springer.com]

- 7. A double-blind dose-reduction trial of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Depot this compound and Flupenthixol In the Treatment of... [academia.edu]

Fluphenazine Receptor Binding Affinity

| Receptor | Ki (nM) | Action |

|---|---|---|

| D2 | 0.50 - 0.89 | Antagonist [1] [2] |

| D1 | 14.45 | Antagonist [1] |

| 5-HT2A | 3.8 - 98 | Antagonist [1] [2] |

| 5-HT6 | 7.9 - 38 | Not Determined [2] |

| 5-HT7 | 8 | Not Determined [2] |

| α1A-adrenergic | 6.4 - 9 | Antagonist [1] [2] |

| H1 (Histamine) | 7.3 - 70 | Antagonist [1] [2] |

| M1 (Muscarinic) | 1095 - 3235.93 | Antagonist [1] [2] |

Ki (Inhibition Constant): The smaller the Ki value, the stronger the drug binds to the receptor. A value in the low nanomolar range (e.g., <10 nM) indicates high-affinity binding [2].

Experimental Protocols for Binding Studies

The quantitative data in the table above is primarily derived from experiments using radioligand binding assays on human cloned proteins [2]. Below is a detailed methodology for a key study that simultaneously characterized fluphenazine binding to D1 and D2 receptors.

Protocol: Simultaneous Measurement of D1 and D2 Receptor Binding [3]

This 1986 study used [3H]this compound to label dopamine receptors in mouse striatal membranes, detailing a method to discriminate between D1 and D2 binding sites.

- 1. Tissue Preparation: Striatal tissue from mice is homogenized and centrifuged to isolate synaptosomal (P2) membrane fragments. The final pellet is resuspended in a buffer (e.g., Tris-HCl, pH 7.4 at 37°C) for the binding assay.

- 2. Radioligand Incubation: Membrane suspensions are incubated with

[3H]this compound. To define non-specific binding, a parallel set of tubes includes an excess of an unlabeled, non-selective dopamine antagonist (e.g.,(+)-butaclamol). - 3. Discriminating D1 vs. D2 Binding: To quantify the proportion of

[3H]this compoundbound to D1 versus D2 sites, the assay uses selective displacers:- SCH-23390: A selective D1 antagonist used to define D1-specific binding.

- Spiperone: A selective D2 antagonist used to define D2-specific binding.

- 4. Separation and Measurement: After incubation, the reaction is stopped by rapid vacuum filtration through glass-fiber filters, which trap the membrane-bound radioligand. The filters are washed, and the retained radioactivity is measured using a scintillation counter.

- 5. Data Analysis: Saturation analysis is performed. The density of receptor sites (Bmax) and the equilibrium dissociation constant (KD) for

[3H]this compoundat D1 and D2 sites are calculated using non-linear regression models. This study found a KD of 3.2 nM for D1 and 0.7 nM for D2 receptors, confirming this compound's higher affinity for the D2 site [3].

Visualizing Core Signaling Pathways

The primary mechanism of action of this compound involves the blockade of dopamine receptors in key brain pathways. The diagram below illustrates this core signaling and its clinical consequences.

This compound's primary mechanism and effects are mediated through dopamine D2 receptor blockade in specific brain pathways [4] [5].

Mechanistic Insights and Research Implications

- High D2 Potency Drives Efficacy and Side Effects: this compound's high affinity for D2 is fundamental to its strong efficacy against positive symptoms of schizophrenia (e.g., hallucinations, delusions) [4]. However, this same action in the nigrostriatal pathway causes extrapyramidal symptoms (EPS) like akathisia and parkinsonism, and in the tuberoinfundibular pathway leads to hyperprolactinemia [4] [5].

- Multi-Receptor Profile Shapes Side Effect Spectrum: Antagonism at muscarinic M1 receptors can cause dry mouth, constipation, and blurred vision, while histamine H1 blockade contributes to sedation. Blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension and dizziness [4] [2].

- Receptor Binding Visualization: The model below illustrates the relative binding affinity of this compound's primary molecular targets compared to the D2 receptor.

Graphical model of this compound's binding profile. Disk size represents binding affinity relative to the D2 receptor (hub). Smaller, more distant disks indicate weaker binding [6].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. [3H]this compound Binding to Brain Membranes - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]

- 6. Graphic representation of pharmacology: Development ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Pharmacodynamics

Fluphenazine's therapeutic and adverse effects are primarily mediated through its receptor antagonism profiles in the central nervous system.

- Primary Mechanism: It acts mainly as a postsynaptic dopamine D2 receptor antagonist in the mesolimbic pathway. This reduction in dopaminergic transmission is responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions [1] [2].

- Secondary Receptors: this compound also has antagonistic properties at other receptors, which contribute to its side effect profile [1] [3]:

- Alpha-1 adrenergic receptors: Contributes to orthostatic hypotension and dizziness.

- Muscarinic-1 cholinergic receptors: Leads to anticholinergic effects like dry mouth, constipation, and blurred vision.

- Histamine-1 receptors: Causes sedation.

The table below details the receptor binding affinity (Ki in nM) of this compound. A lower Ki value indicates stronger binding [3].

| Receptor Type | Ki (nM) | Action |

|---|---|---|

| D2 | 0.89 | Antagonist |

| D1 | 14.45 | Antagonist |

| 5-HT2A | 3.8 - 98 | Antagonist |

| 5-HT2C | 174 - 2,570 | Antagonist |

| α1A | 6.4 - 9 | Antagonist |

| H1 | 7.3 - 70 | Antagonist |

| M1 | 1,095 - 3,235.93 | Antagonist |

This multi-receptor profile underpins the drug's extensive side effects. The diagram below illustrates the primary mechanism of action and its consequences.

Clinical Applications and Clinical Trial Insights

This compound is approved for managing schizophrenia, but its use is influenced by cost and side-effect profiles.

- Approved Indications: Management of manifestations of psychotic disorders, such as schizophrenia. The long-acting decanoate formulation is specifically used as maintenance therapy for chronic schizophrenia in patients where compliance with oral medication is a concern [1] [4] [5].

- Off-Label Uses: Has been used off-label for chronic tic disorders and Huntington's disease to control abnormal movements and chorea [1]. It is critical to note that this compound, like other antipsychotics, carries a black-box warning for an increased risk of cerebrovascular events and death in elderly patients with dementia-related psychosis and is not approved for this use [1] [6] [5].

- Real-World Effectiveness Data: A 2025 real-world retrospective study in Ethiopia (n=608) provides recent comparative effectiveness data. The study evaluated improvement in schizophrenia symptoms using the Clinical Global Impressions-Improvement (CGI-I) scale over one year [7]. The percentage of patients showing improvement on various antipsychotics was:

- Olanzapine: 36.4%

- Risperidone: 40.5%

- This compound Decanoate: 39.6%

- Chlorpromazine: 34.1%

- Haloperidol: 26.3% The study concluded that olanzapine was more effective, though this compound showed comparable efficacy to risperidone in this cohort [7].

Experimental Protocol and Clinical Monitoring

For researchers designing clinical trials or evaluating this compound, the following monitoring protocols are essential.

Efficacy Assessment:

- Primary Tool: The Clinical Global Impressions-Schizophrenia scale (CGI-SCH) is a validated instrument that includes subscales for positive, negative, depressive, and cognitive symptoms [7].

- Response Criteria: "Improvement" is typically defined as a rating of "very much improved" or "much improved" on the Clinical Global Impressions-Improvement (CGI-I) scale [7]. Early improvement (within 2-4 weeks) can be a predictor of later response [7].

Safety and Adverse Event Monitoring:

- Extrapyramidal Symptoms (EPS): Routinely assess for EPS using tools like the Abnormal Involuntary Movement Scale (AIMS) [1]. In one study, 65% of patients on this compound required benztropine for EPS management [8].

- Laboratory Monitoring:

- Cardiac Monitoring: Obtain a baseline electrocardiogram (ECG) and monitor periodically, as this compound can cause QT-interval prolongation [1] [8].

Pharmacokinetic and Compliance Considerations:

- Therapeutic Drug Monitoring: While not routine, the therapeutic reference range for this compound is 1 to 10 ng/mL. Steady-state concentrations show significant inter-individual variability [1].

- Defining Adherence: In clinical studies, "good medication adherence" is often defined using a tool like the Medication Adherence Rating Scale (MARS-10), with a score of ≥8 indicating good adherence [7].

Key Considerations in Drug Development and Prescribing

- Position in Treatment Landscape: this compound LAI continues to be used primarily due to its low cost and long-standing clinical familiarity rather than evidence-based superiority [8]. Its prescribing is disproportionately influenced by healthcare inequities and resource limitations [8].

- Comparative Tolerability: The tolerability profile of this compound LAI is comparable to other first-generation antipsychotic LAIs but is likely less favorable than available second-generation antipsychotic (SGA) LAIs (e.g., risperidone, paliperidone), primarily due to a higher burden of extrapyramidal side effects (EPS) [8].

- Discontinuation Protocol: Antipsychotics should not be stopped abruptly. The British National Formulary and other guidelines recommend a gradual withdrawal to avoid acute withdrawal syndrome (symptoms: nausea, vomiting, restlessness, sweating) or rapid relapse of psychosis [3].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]

- 3. This compound [en.wikipedia.org]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound Uses, Side Effects & Warnings [drugs.com]

- 6. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 7. Effectiveness of antipsychotic medication in patients with ... [nature.com]

- 8. Should we be Prescribing this compound Long-Acting ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Fluphenazine Pharmacodynamics and In Vitro Experimental Protocols

Introduction to Fluphenazine and Research Significance

This compound is a high-potency typical antipsychotic medication from the phenothiazine class that has been in clinical use since 1959 for the treatment of chronic psychoses such as schizophrenia. The drug functions primarily as a dopamine D2 receptor antagonist, exerting its therapeutic effects through alteration of D2 receptor activity within the mesolimbic and nigrostriatal pathways in the brain [1]. From a research perspective, this compound represents a compelling subject for investigation due to its complex receptor interaction profile and emerging applications in drug repurposing initiatives, particularly in oncology. The long-acting injectable (LAI) formulation (this compound decanoate) was the first antipsychotic LAI approved by the FDA and remains clinically relevant due to its low cost and extended duration of action, though its use has declined in favor of second-generation antipsychotics with potentially more favorable side effect profiles [1].

Recent scientific interest has expanded beyond this compound's neurological applications to investigate its antiproliferative properties against various human cancer cell lines. This guide provides researchers and drug development professionals with a comprehensive technical resource on this compound pharmacodynamics, with emphasis on quantitative binding data, signaling pathway modulation, and detailed experimental protocols for in vitro investigation. The information presented herein is particularly relevant for scientists exploring the repurposing potential of established pharmaceutical compounds for novel therapeutic applications.

Molecular Mechanisms of Action

Primary Dopamine Receptor Antagonism

The principal mechanism of this compound's pharmacological activity involves potent antagonism of postsynaptic dopamine D2 receptors in multiple neural pathways. The drug binds with high affinity to D2 receptors, diminishing synaptic transmission of dopamine, a neurotransmitter frequently dysregulated in psychotic disorders [2]. This dopamine receptor blockade occurs primarily in the mesolimbic pathway where it ameliorates positive symptoms of schizophrenia such as hallucinations and delusions, but also affects the nigrostriatal pathway (leading to extrapyramidal side effects) and the tuberoinfundibular pathway (causing hyperprolactinemia) [3].

This compound demonstrates exceptional binding affinity for the D2 receptor, with a Ki value of 0.89 nM, making it one of the most potent typical antipsychotics in clinical use [4]. This high affinity translates to robust dopamine pathway modulation at nanomolar concentrations, which researchers should consider when designing in vitro experiments. The drug's effects are dose-dependent and follow a curvilinear relationship, with optimal clinical response observed at plasma concentrations of 0.2-2.8 ng/mL [4], providing guidance for target concentrations in experimental systems.

Secondary Receptor Interactions and Signaling Pathways

Beyond its primary action on dopamine receptors, this compound interacts with a diverse array of molecular targets that contribute to both its therapeutic effects and side effect profile. The table below summarizes this compound's binding affinities (Ki values) for various receptors and transporters:

Table 1: this compound Receptor Binding Affinities (Ki values in nM)

| Receptor/Transporter | Ki (nM) | Action |

|---|---|---|

| Dopamine D2 | 0.89 | Antagonist |

| Dopamine D1 | 14.45 | Antagonist |

| 5-HT2A serotonin | 3.8-98 | Antagonist |

| 5-HT6 serotonin | 7.9-38 | Antagonist |

| 5-HT7 serotonin | 8 | Antagonist |

| α1A-adrenergic | 6.4-9 | Antagonist |

| Histamine H1 | 7.3-70 | Antagonist |

| Muscarinic M1 | 1095-3236 | Antagonist |

Source: [4]

These diverse receptor interactions explain several of this compound's physiological effects: α1-adrenergic receptor blockade contributes to orthostatic hypotension and reflex tachycardia; histamine H1 receptor antagonism mediates sedative effects; and muscarinic M1 receptor blockade produces anticholinergic effects such as dry mouth, blurred vision, and constipation [3]. Researchers should note that this compound's low affinity for muscarinic receptors relative to dopamine receptors distinguishes it from lower-potency antipsychotics and contributes to its higher incidence of extrapyramidal side effects.

Intracellular Signaling and Cancer-Related Pathway Modulation

In the context of cancer research, this compound has demonstrated multifaceted effects on intracellular signaling pathways relevant to oncogenesis and tumor progression. The drug modulates several critical pathways as illustrated in the following diagram:

Figure 1: this compound's modulation of cancer-related signaling pathways and cellular outcomes

This compound functions as a calmodulin inhibitor, disrupting calcium signaling and affecting numerous cellular processes including proliferation and programmed cell death [5]. The drug also suppresses the Akt and Wnt signaling pathways, both crucial for cell survival and proliferation [5]. Additionally, this compound has been shown to inhibit multidrug resistance proteins (particularly ABCB1 and P-glycoprotein), potentially enhancing the efficacy of conventional chemotherapeutic agents [5]. These multifaceted mechanisms position this compound as an interesting candidate for oncology drug repurposing efforts.

Experimental Protocols for In Vitro Assessment

Cytotoxicity and Cell Viability Assessment

The dose-dependent cytotoxicity of this compound has been characterized across numerous cancer cell lines, providing reference points for experimental design. The table below summarizes effective concentration ranges reported in recent literature:

Table 2: this compound Cytotoxicity Across Cancer Cell Lines

| Cell Line | Cancer Type | EC50/IC50 Range | Assay Type | Key Findings |

|---|---|---|---|---|

| SH-SY5Y | Neuroblastoma | Varies with formulation | MTT assay | FPZ-AuNP conjugates more effective than free FPZ [6] |

| HEMn-LP | Melanocytes | 6.13 ± 0.57 μM | WST-1 assay | Concentration-dependent viability loss [7] |

| Various | Breast cancer | ~5-20 μM | Multiple | DNA fragmentation, apoptosis induction [5] |

| Various | Leukemia | ~1-15 μM | Multiple | Cell cycle arrest, ROS generation [5] |

Standardized Protocol for Viability Assessment (WST-1 Assay) [7]:

- Cell Preparation: Plate lightly pigmented normal human epidermal melanocytes (HEMn-LP) or other target cells in growth medium M-254 supplemented with HMGS-2. Use passages 5-8 for consistency.

- Pre-incubation: Allow 48 hours for cell attachment and stabilization in appropriate culture conditions.

- Drug Treatment: Remove growth medium and treat cells with 100 μL of this compound solutions across a concentration range (typically 0.5-100 μM) for 24 hours. Prepare this compound dihydrochloride in appropriate solvent with final DMSO concentration <0.1%.

- Viability Measurement: Add 10 μL of WST-1 cell proliferation reagent 3 hours before endpoint incubation. Measure absorbance at 440 nm with reference wavelength of 650 nm.

- Data Analysis: Normalize controls to 100% viability and express treatments as percentage of controls. Calculate EC50 values using nonlinear regression analysis.

This protocol can be adapted for various cell lines, with appropriate modification of culture conditions and treatment durations. Researchers should note that This compound cytotoxicity shows significant variation between cell types, with reported EC50 values ranging from sub-micromolar to tens of micromolar depending on the specific cell line and experimental conditions [7].

Apoptosis and Cell Death Mechanisms

This compound induces programmed cell death through multiple interconnected mechanisms that can be quantified using standardized laboratory techniques:

Experimental Approach for Apoptosis Quantification:

- DNA Fragmentation Analysis: Assess via terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay after 24-48 hours treatment with this compound at concentrations near the EC50.

- Membrane Asymmetry Changes: Detect phosphatidylserine externalization using Annexin V/propidium iodide staining with flow cytometry analysis.

- Caspase Activation: Measure executioner caspase (3/7) activity using luminescent or fluorescent substrates.

- Mitochondrial Membrane Potential: Evaluate using JC-1 or tetramethylrhodamine ethyl ester (TMRE) staining followed by flow cytometry.

Key Technical Considerations: this compound has been shown to fragment DNA, stimulate apoptosis, and impair production of reactive oxygen species in various cancer cell lines [8]. The drug also causes destabilization of lipid bilayers at higher concentrations, which can be evaluated using ATR-IR and 31P NMR to study drug-lipid interactions [5]. This membrane disruption effect may contribute to its observed potentiation of conventional chemotherapy agents.

Cell Proliferation, Migration, and Invasion Assays

Beyond direct cytotoxicity, this compound impacts fundamental oncogenic processes through multiple measurable parameters:

Proliferation Assessment Protocol:

- Cell Cycle Analysis: After 24-48 hours of this compound treatment, fix cells in 70% ethanol, stain with propidium iodide solution (50 μg/mL) containing RNase A (100 μg/mL), and analyze DNA content by flow cytometry. This compound typically induces G1/S or G2/M phase arrest depending on cell type.

- Clonogenic Assay: Plate cells at low density, treat with this compound for 24 hours, then replace with drug-free medium and allow colonies to form for 7-14 days before fixing, staining with crystal violet, and counting.

Migration and Invasion Evaluation:

- Wound Healing Assay: Create a scratch in a confluent cell monolayer, treat with sub-cytotoxic this compound concentrations (typically 1-5 μM), and measure wound closure at regular intervals compared to untreated controls.

- Transwell Invasion Assay: Use Matrigel-coated chambers with this compound in both upper and lower chambers, quantify cell invasion after 24-48 hours.

Studies have confirmed that this compound inhibits cell migration and invasiveness in addition to reducing viability, suggesting potential applications in limiting metastatic spread [5]. These effects appear mediated through the drug's influence on Akt signaling and cytoskeletal organization.

Technical Considerations and Research Applications

Formulation and Delivery Approaches for In Vitro Studies

This compound presents specific solubility challenges for in vitro experimentation that require consideration in experimental design:

- Aqueous Solubility: this compound dihydrochloride form is recommended for cell culture studies due to improved water solubility compared to the base compound.

- Nanoparticle Conjugation: Recent advances demonstrate that gold nanoparticle conjugates (FPZ-AuNPs) enhance drug efficacy against human neuroblastoma cells compared to free this compound molecules [6]. Synthesis involves ligand exchange on citrate-stabilized AuNPs (average size 17±5 nm) with this compound.

- Controlled Release Systems: Poly-lactide-co-glycolide (PLGA)-based microparticles enable sustained this compound release through combined diffusion and polymer degradation mechanisms [6].

Researchers should note that this compound demonstrates significant inter-individual variability in pharmacokinetics in clinical settings, which may inform concentration ranges selected for in vitro studies [6]. The drug's serum half-life ranges from 15-30 hours for oral administration, while the decanoate ester formulation provides sustained release over 2-4 weeks [3].

Research Applications and Future Directions

The accumulated data on this compound's pharmacodynamics supports several promising research applications:

- Oncology Repurposing: Current evidence indicates this compound reduces viability across diverse cancer cell lines including lung, breast, colon, liver, brain, leukemia, oral, ovarian, and skin cancer models [5]. Two clinical trials have been initiated (NCT00821301, NCT00335647) investigating this compound in multiple myeloma, though results remain unpublished.

- Multidrug Resistance Reversal: this compound's inhibition of ABCB1 and P-glycoprotein suggests potential applications in combination therapy to overcome chemoresistance [5].

- Metabolic Studies: The drug impacts cellular metabolism through inhibition of enzymes including glucose-6-phosphate dehydrogenase and aspartate aminotransferase, meriting further investigation [5].

Future research directions should prioritize mechanistic elucidation of this compound's anticancer effects, combination therapy strategies with conventional chemotherapeutics, and advanced delivery system development to enhance therapeutic efficacy while minimizing off-target effects.

Conclusion

References

- 1. Should we be Prescribing this compound Long-Acting ... [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Decanoate? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound [en.wikipedia.org]

- 5. Antipsychotic Drug this compound against Human Cancer ... [mdpi.com]

- 6. Spectroscopic Properties and Biological Activity of ... [mdpi.com]

- 7. In vitro melanogenesis inhibition by this compound and ... [pmc.ncbi.nlm.nih.gov]

- 8. In vitro anticancer activity of this compound, perphenazine ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Stability-Indicating RP-HPLC Method for Fluphenazine HCl Tablets

1. Introduction Fluphenazine Hydrochloride (FPZH) is a typical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder [1] [2]. Quality control (QC) and stability testing of its solid oral dosage forms require robust, specific, and accurate analytical methods. This application note summarizes a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, developed as per International Council for Harmonisation (ICH) guidelines [1]. The method effectively separates FPZH from its degradation products, making it suitable for both QC and stability studies.

2. Experimental Protocol

2.1. Materials and Reagents

- API: this compound Hydrochloride reference standard.

- Chemicals: HPLC-grade Methanol, Acetonitrile, Orthophosphoric acid, Potassium dihydrogen phosphate (or similar 0.02 M phosphate buffer).

- Sample: this compound HCl tablets (e.g., 1 mg, 2.5 mg, 5 mg, or 10 mg strength) [3].

- Water: HPLC-grade water, freshly prepared or from a Milli-Q system.

2.2. Instrumentation and Chromatographic Conditions The method was developed using a standard HPLC system with a UV or PDA detector [1] [4]. The detailed conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions [1]

| Parameter | Specification |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 M Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile |

| Ratio (v/v/v) | 500 : 300 : 200 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

2.3. Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh and transfer about 10 mg of FPZH reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol [5].

- Working Standard Solutions: Prepare suitable dilutions (e.g., in the range of 2.5-120 µg/mL) from the stock solution using the mobile phase or a diluent of water and methanol (40:60) [1] [6].

- Sample Solution: Finely powder and weigh a portion of tablet blend equivalent to about 10 mg of FPZH. Transfer to a 10 mL volumetric flask, add about 7-8 mL of diluent, sonicate for 10-30 minutes to dissolve, and dilute to volume. Filter and further dilute as needed to obtain a concentration within the linearity range [6].

2.4. Forced Degradation (Stress) Studies Forced degradation is critical to demonstrate the stability-indicating property of the method. The workflow and typical conditions are outlined below and in the following diagram.

Table 2: Summary of Forced Degradation Conditions [1] [5]

| Stress Condition | Parameters | Results |

|---|---|---|

| Acidic Hydrolysis | 0.1 N HCl, at room temperature for up to 48 hrs [5] | Stable |

| Alkaline Hydrolysis | 0.1 N NaOH, at room temperature for up to 48 hrs [5] | Stable |

| Oxidative Degradation | Exposed to 3% H2O2 [5] | Significant Degradation |

| Photolytic Degradation | Exposed to UV light for up to 7 days [1] [5] | Significant Degradation |

| Thermal Degradation | Solid drug exposed to 75°C for up to 48 hrs [5] | Stable |

Diagram 1: Logical workflow for conducting forced degradation studies on this compound HCl. Conditions in green showed minimal degradation, while those in red induced significant degradation [1] [5].

3. Method Validation The optimized method was validated as per ICH Q2(R1) guidelines [1] [5]. The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters [1] [4] [6]

| Validation Parameter | Results & Specifications | | :--- | :--- | | Linearity Range | 2.5 - 120 µg/mL | | Correlation Coefficient (r²) | > 0.999 | | Precision (% RSD) | Intra-day: ≤ 0.25% [4] | | | Inter-day: ≤ 0.21% [4] | | Accuracy (% Recovery) | 97% - 102% | | Specificity | No interference from excipients or degradation products. Peak purity confirmed. | | LOD / LOQ | LOD: 0.8 µg/mL [7] | LOQ: 1.5 µg/mL [7] |

4. Application The validated method is suitable for:

- Quality Control: Routine assay and related substance testing of this compound HCl in tablet dosage forms [1] [6].

- Stability Studies: Monitoring the stability of the drug product under various storage conditions, as it can accurately quantify the active ingredient in the presence of degradation products [1] [5].

5. Conclusion The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating. It is fully validated and can be successfully applied in quality control laboratories for the analysis of this compound Hydrochloride in solid oral dosage forms.

References

- 1. Stability‐Indicating RP‐ HPLC and... | CoLab Method Development [colab.ws]

- 2. Stability-Indicating RP-HPLC Method Development and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Label: this compound HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]

- 4. wjpps | ABSTRACT [wjpps.com]

- 5. Forced Degradation Behaviour of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. and Validation for Method in Bulk and... Development this compound [bbrc.in]

- 7. application to degradation kinetics - Analytical Methods ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols for the Analysis of Fluphenazine HCl Injection Using Stability-Indicating HPLC with UV Detection

Introduction

Fluphenazine hydrochloride is a potent antipsychotic drug belonging to the phenothiazine class, widely used for the treatment of schizophrenia and bipolar disorder. Ensuring the quality, stability, and potency of its pharmaceutical formulations, particularly injections, requires robust and specific analytical methods. This document provides detailed application notes and protocols for the analysis of this compound HCl in injections using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The methods outlined are stability-indicating, validated according to International Council for Harmonisation (ICH) guidelines, and suitable for both quality control and forced degradation studies [1] [2].

The core principle involves separating this compound HCl from its potential degradation products on a reversed-phase C18 column and detecting it at a wavelength of 256 nm, which is near the absorption maximum for this compound. The protocols have been optimized to provide excellent resolution, accuracy, and precision.

Key Analytical Methods and Summary of Conditions

Two primary chromatographic methods have been established and validated for the analysis of this compound HCl. The first is an HPLC method, and the second is a High-Performance Thin-Layer Chromatographic (HPTLC) method, which serves as a complementary technique.

Table 1: Optimized Chromatographic Conditions for this compound HCl Analysis

| Parameter | HPLC Method [1] | HPTLC Method [3] |

|---|---|---|

| Instrument | HPLC with UV/Vis Detector | HPTLC System with Densitometer |

| Column/Plate | C18 Column (250 mm x 4.6 mm, 5 µm) | Silica Gel F254 HPTLC Plates |

| Mobile Phase | Methanol : Acetonitrile : 10 mM Ammonium Acetate (70:15:15, v/v/v), pH 6.0 (adjusted with Acetic Acid) | Methanol : Purified Water (9:1, v/v) |

| Flow Rate | 1.0 mL/min | - |

| Detection Wavelength | 259 nm | 306 nm |

| Injection Volume | 20 µL | 100-500 nL (as bands) |

| Analysis Temperature | Ambient Temperature | Ambient Temperature |

| Runtime | Not Specified | Not Specified |

Table 2: Validation Parameters of the Analytical Methods

| Validation Parameter | HPLC Method Performance [1] | HPTLC Method Performance [3] |

|---|---|---|

| Linearity Range | 10–60 µg/mL | 100–500 ng/band |

| Correlation Coefficient (r) | > 0.999 | 0.998 |

| Precision (RSD) | Intra-day & Inter-day RSD < 2% | Intra-assay: 0.73–1.77% Inter-assay: 1.18–1.86% | | Accuracy (% Recovery) | Close to 100% (Data from spiked samples) | 98.29 – 101.53% | | LOD/LOQ | Not explicitly stated | LOD: 1.45 ng LOQ: 4.40 ng | | Specificity | Resolved drug peak from degradation products | Selective for drug and preservatives in injections |

Detailed Experimental Protocols

Protocol 1: HPLC Analysis of this compound HCl Injection

3.1.1 Materials and Reagents

- API: this compound Hydrochloride reference standard.

- Solvents: HPLC grade Methanol and Acetonitrile.

- Chemicals: Ammonium Acetate, Acetic Acid, and Hydrochloric Acid (for potential dilution).

- Water: HPLC grade water from a Milli-Q system or equivalent.

- Samples: this compound HCl injection formulations.

- Equipment: HPLC system with UV/Vis detector, data acquisition software, C18 column (250 mm x 4.6 mm, 5 µm), pH meter, analytical balance, ultrasonic bath, and vacuum filtration setup.

3.1.2 Preparation of Solutions

- Mobile Phase: Prepare 10 mM Ammonium Acetate buffer by dissolving 0.77 g of ammonium acetate in 1000 mL of HPLC water. Adjust the pH to 6.0 using dilute acetic acid. Mix this buffer, methanol, and acetonitrile in the ratio of 70:15:15 (v/v/v). Filter the mixture through a 0.45 µm nylon membrane filter and degas by sonication for 15 minutes before use.

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound HCl reference standard and transfer it to a 10 mL volumetric flask. Dissolve and make up to volume with methanol.

- Standard Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

- Sample Solution from Injection: Withdraw the contents of the this compound HCl injection vial. Depending on the labeled claim, dilute an appropriate volume of the injection solution with methanol to obtain a nominal concentration of approximately 100 µg/mL. Filter the solution if necessary.

3.1.3 HPLC Instrumental Settings and Analysis Procedure

- Instrument Setup: Equilibrate the HPLC system with the prepared mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to ambient and the UV detector wavelength to 259 nm.

- System Suitability: Inject the standard working solution (20 µL) repeatedly until the chromatographic system stabilizes. The system is suitable if the relative standard deviation (RSD) of peak areas and retention times for consecutive injections is less than 2.0%, and the peak tailing factor is within acceptable limits (e.g., < 1.5).

- Calibration: Inject a series of standard working solutions across the linearity range (e.g., 10, 20, 40, 60 µg/mL). Plot a calibration curve of peak area versus concentration.

- Sample Analysis: Inject the prepared sample solution (20 µL) and record the chromatogram. Identify the this compound HCl peak by comparing its retention time with the standard. Quantify the drug content in the injection using the calibration curve.

The following workflow outlines the key steps of the HPLC analysis and method development process:

Protocol 2: Forced Degradation (Stability-Indicating) Studies

Forced degradation studies are critical to demonstrate the method's specificity and the inherent stability of the drug substance.

3.2.1 Stress Conditions

Perform degradation on the standard stock solution (1000 µg/mL) as follows [1]:

- Acidic Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Dilute to 10 mL with methanol. Keep for 12, 24, and 48 hours at room temperature. After the desired time, withdraw 1 mL, neutralize with 0.1 N NaOH, and dilute to 10 mL with methanol for analysis.

- Alkaline Degradation: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Dilute to 10 mL with methanol. Keep for 12, 24, and 48 hours. Withdraw 1 mL, neutralize with 0.1 N HCl, and dilute to 10 mL with methanol for analysis.

- Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Dilute to 10 mL with methanol. Keep for 12, 24, and 48 hours. Further dilute with methanol before analysis.

- Photolytic Degradation: Spread a solid sample of the drug or the injection solution in a thin layer in a petri dish. Expose it in a photostability chamber equipped with both UV and visible lamps as per ICH Q1B guidelines for 3, 5, and 7 days. After exposure, prepare a solution of approximately 100 µg/mL in methanol for analysis.

- Thermal Degradation (Solid): Expose the solid drug powder to dry heat at 75°C for 12, 24, and 48 hours. After exposure, prepare a solution of approximately 100 µg/mL in methanol for analysis.

3.2.2 Analysis of Degraded Samples

Inject the stressed samples into the HPLC system using the conditions detailed in Protocol 3.1. Compare the chromatograms with those of an unstressed standard. Note the appearance of any degradation products, their retention times, and the reduction in the main drug peak area. The method is considered stability-indicating if there is no interference between the peak of the active pharmaceutical ingredient and the peaks of the degradation products [1] [2].

Data Interpretation and Regulatory Considerations

Analysis of Forced Degradation Data

- Specificity: The method is specific if the this compound peak is pure and well-resolved from all degradation peaks in the stressed samples.

- Degradation Pathway: The primary degradation products are formed under oxidative stress conditions, followed by hydrolytic (acid and base) degradation. The drug is relatively more stable under thermal and photolytic stress [1] [2].

- Peak Identification: Degradation products can be identified and characterized using hyphenated techniques like LC-MS/MS. The fragmentation pattern helps in proposing structures and a complete degradation pathway for the drug [1] [4].

Method Validation

The developed HPLC method must be validated as per ICH guideline Q2(R1) [1]. The validation process and its relationship to analytical quality are structured as follows:

Troubleshooting and Best Practices

- Peak Tailing: If significant peak tailing is observed, ensure the mobile phase pH is correctly adjusted to 6.0. Using high-purity reagents and a well-maintained column can also mitigate this issue.

- Retention Time Shift: Monitor the column temperature and the mobile phase composition consistency. Prepare fresh mobile phase daily for reproducible results.

- Baseline Noise: Ensure the mobile phase is thoroughly degassed and the HPLC system is properly purged. Check for column contamination if noise persists.

- Low Recovery: Verify the sample preparation steps, including the dilution and filtration processes. Ensure the standard and sample are handled identically.

Conclusion

The detailed protocols and application notes provided herein establish a reliable, specific, and validated stability-indicating RP-HPLC method for the analysis of this compound HCl in injections. The method effectively separates the drug from its degradation products formed under various ICH-prescribed stress conditions, making it an indispensable tool for quality control laboratories and stability studies in pharmaceutical development. The use of UV detection at 256 nm ensures high sensitivity and specificity for accurate quantification.

References

- 1. Forced Degradation Behaviour of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Stability-Indicating RP-HPLC Method Development and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Validated Instrumental Planar Chromatographic Method for ... [link.springer.com]

- 4. New this compound analogue with antimutagenic and anti ... [pmc.ncbi.nlm.nih.gov]

fluphenazine decanoate IM injection protocol

Fluphenazine Decanoate Injection Protocol

The table below summarizes the core dosing and administration parameters for this compound decanoate injection [1] [2].

| Parameter | Specification |

|---|---|

| Indication | Schizophrenia [1] |

| Recommended Loading Dose | 12.5 - 25 mg IM, administered weekly for 3 weeks [1]. |

| Maintenance Dose & Interval | 12.5 - 75 mg IM every 2 weeks (most common); intervals can be extended up to every 4-6 weeks for stable patients [1] [2]. |

| Maximum Dose | 100 mg per injection [2]. |

| Therapeutic Drug Monitoring | Trough plasma level target: 1 - 4 ng/mL [1]. |

| Oral Overlap | Not recommended when using a loading dose regimen. Without loading doses, an oral overlap may be needed for 4-6 weeks [1]. |

| Injection Site | Deep intramuscular (gluteal or deltoid) or subcutaneous [1] [2]. |

| Storage | Store at room temperature [1]. |

Detailed Experimental & Administration Methodology

Dose Initiation and Conversion

- Patient Suitability: Prior to initiating the LAI, establish tolerability with a short-acting formulation (oral or immediate-release IM) in this compound-naïve patients [1].

- Dose Conversion: The following table provides a guide for converting from oral this compound to the decanoate formulation [1]:

| Oral this compound Daily Dose | This compound Decanoate IM Dose |

|---|---|

| 10 - 20 mg | 25 mg every 2 weeks |

Administration Procedure

This oil-based formulation requires specific handling and injection techniques to ensure proper delivery and patient comfort [1]: